LDL-C Reduction: Equivalent Efficacy to Atorvastatin 10 mg at Lower Doses
In a systematic review of 11 randomized controlled trials (n=4804), pitavastatin 2 mg daily achieved LDL-C reductions comparable to atorvastatin 10 mg daily across four trials. In contrast, pitavastatin 4 mg demonstrated superiority over pravastatin 40 mg in three trials, while rosuvastatin 2.5 mg showed superiority over pitavastatin 2 mg in two trials [1]. This establishes pitavastatin's potency as intermediate between moderate-intensity and high-intensity statins, with milligram potency approximating that of atorvastatin at a 1:5 ratio.
| Evidence Dimension | LDL-C reduction from baseline |
|---|---|
| Target Compound Data | Pitavastatin 2 mg comparable to atorvastatin 10 mg; pitavastatin 4 mg superior to pravastatin 40 mg |
| Comparator Or Baseline | Atorvastatin 10 mg, pravastatin 40 mg, rosuvastatin 2.5 mg |
| Quantified Difference | Comparable (non-inferior) to atorvastatin 10 mg; inferior to rosuvastatin 2.5 mg |
| Conditions | 11 RCTs; 4804 patients; 12-52 week follow-up |
Why This Matters
For procurement, this defines pitavastatin's potency tier—it provides LDL-C reduction comparable to moderate-intensity atorvastatin but with a differentiated safety and metabolic profile.
- [1] FIP Abstracts. Systematic review of pitavastatin vs. comparators in 11 RCTs (n=4804). View Source
